Copper Corrosion Inhibition in Conductive Coatings
In a direct head‑to‑head comparison within a copper‑filled acrylic conductive coating composition, the incorporation of 1 phr 3‑(N‑salicyloyl)amino‑1,2,4‑triazole (MARK CDA‑1) reduced the volume resistivity increase after 1000 h at 85 °C to less than 6 %, while the identically formulated coating without the inhibitor exhibited a resistivity increase of over 640 % and visible patina formation [1].
| Evidence Dimension | Volume resistivity after 1000 h at 85 °C (Ω·cm) |
|---|---|
| Target Compound Data | 7.8 × 10⁻⁴ Ω·cm (initial: 7.4 × 10⁻⁴; change: +5.4%) |
| Comparator Or Baseline | No inhibitor (Comparative Example 1): 5.2 × 10⁻³ Ω·cm (initial: 8.1 × 10⁻⁴; change: +642%) |
| Quantified Difference | ~6.7‑fold lower resistivity after thermal aging; patina formation rated “A” (none) vs. “B” (slight) |
| Conditions | Electrolytic copper powder (H₂ loss 0.23 wt%), citric acid surface treatment, polymethyl methacrylate binder, 23 °C/50 % RH curing, 85 °C air aging. |
Why This Matters
This directly quantifies the practical necessity of salicyloylaminotriazole for long‑term electrical conductivity retention in copper‑filled coatings, where un‑inhibited formulations become unacceptably resistive within days of thermal exposure.
- [1] Copper‑type conductive coating composition. US Patent 4,705,647, Table 1. 1987. View Source
